molecular formula C16H15NO3 B595933 2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid CAS No. 1261915-41-6

2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid

Cat. No. B595933
M. Wt: 269.3
InChI Key: JECHUEVGKNJDBE-UHFFFAOYSA-N
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Description

“2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid” is a chemical compound with the CAS Number: 1261915-41-6 . It has a molecular weight of 269.3 and its IUPAC Name is 3’-[(ethylamino)carbonyl][1,1’-biphenyl]-2-carboxylic acid .


Molecular Structure Analysis

The molecular formula of “2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid” is C16H15NO3 . The InChI Code is 1S/C16H15NO3/c1-2-17-15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid” include its molecular weight (269.3), molecular formula (C16H15NO3), and IUPAC Name (3’-[(ethylamino)carbonyl][1,1’-biphenyl]-2-carboxylic acid) .

Scientific Research Applications

Peroxisome Proliferator-Activated Receptor Gamma Agonists

Compounds structurally related to 2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid have been investigated for their potential as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These agonists show antidiabetic activity in rodent models of type 2 diabetes by influencing glucose and lipid metabolism. The structure-activity relationship studies focus on optimizing the N-aryl substituent to enhance activity, highlighting the significance of precise chemical modifications on biological outcomes (Cobb et al., 1998).

Quantum Chemical Studies

Quantum chemical studies on substituted benzoic acids, including derivatives similar to the compound of interest, provide insights into the dissociation, dimerization, and combustion enthalpies. These studies are crucial for understanding the fundamental properties of these compounds, which could influence their applications in material science and organic synthesis (Sainsbury).

Benzoic Acid Biosynthesis

Research on the biosynthesis of benzoic acid in plants and bacteria suggests a pathway that mirrors fatty acid β-oxidation. This understanding could lead to applications in biotechnology, especially in the production of natural products containing benzoic acid derivatives. The study shows how benzoic acid is a critical precursor in the biosynthesis of various benzoyl and benzyl groups, indicating its importance in natural product chemistry (Hertweck et al., 2001).

Antifungal Activity

Some derivatives of benzoic acid have been synthesized and evaluated for their antifungal activity. This research highlights the potential therapeutic applications of benzoic acid derivatives in treating fungal infections. The structure-activity relationship studies aim to identify potent antifungal agents, underscoring the importance of benzoic acid derivatives in medicinal chemistry (Singh & Vedi, 2014).

Crystal Energy Landscapes

The study of crystal energy landscapes of fenamic acid (a derivative of benzoic acid) explores the polymorphophore concept, demonstrating how conformational flexibility influences the crystal structures of these compounds. This research is significant for material science, especially in the design and development of pharmaceutical compounds with desired physical properties (Uzoh et al., 2012).

Safety And Hazards

The safety information and MSDS for “2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid” can be found on the product link provided by the manufacturer .

properties

IUPAC Name

2-[3-(ethylcarbamoyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-2-17-15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECHUEVGKNJDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683349
Record name 3'-(Ethylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid

CAS RN

1261915-41-6
Record name 3'-(Ethylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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